3,4-dimethyl-N-(4-(methylthio)phenyl)benzamide
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Overview
Description
3,4-dimethyl-N-(4-(methylthio)phenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of two methyl groups on the benzene ring and a methylthio group attached to the phenyl ring, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-(methylthio)phenyl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-(methylthio)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(4-(methylthio)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
3,4-dimethyl-N-(4-(methylthio)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(4-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-4-methylbenzamide
- 4-(methylthio)-3,5-dimethylphenylbenzamide
- N-(4-methylthio)phenyl-3,4-dimethylbenzamide
Uniqueness
3,4-dimethyl-N-(4-(methylthio)phenyl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C16H17NOS |
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Molecular Weight |
271.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(4-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C16H17NOS/c1-11-4-5-13(10-12(11)2)16(18)17-14-6-8-15(19-3)9-7-14/h4-10H,1-3H3,(H,17,18) |
InChI Key |
COPJMHNOTZPWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)SC)C |
Origin of Product |
United States |
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